Cas no 2248355-28-2 (Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate)

Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate is a pyrimidine derivative with significant utility in pharmaceutical and organic synthesis. Its key structural features include a tert-butyl ester group and a methoxymethyl substituent, which enhance solubility and reactivity, making it a versatile intermediate for constructing complex heterocyclic compounds. The amino group at the 4-position allows for further functionalization, enabling its use in the synthesis of bioactive molecules, particularly in medicinal chemistry. The compound’s stability under standard conditions and compatibility with common reaction protocols make it a reliable building block for research and industrial applications. Its well-defined purity and consistent performance ensure reproducibility in synthetic workflows.
Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate structure
2248355-28-2 structure
Product Name:Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate
CAS No:2248355-28-2
MF:C11H17N3O3
MW:239.270982503891
CID:5849643
PubChem ID:137937680
Update Time:2025-06-15

Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate
    • EN300-6509039
    • 2248355-28-2
    • Inchi: 1S/C11H17N3O3/c1-11(2,3)17-10(15)7-5-13-8(6-16-4)14-9(7)12/h5H,6H2,1-4H3,(H2,12,13,14)
    • InChI Key: NHWIIMWYSNDICV-UHFFFAOYSA-N
    • SMILES: O(C(C1=CN=C(COC)N=C1N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 239.12699141g/mol
  • Monoisotopic Mass: 239.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 87.3Ų

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Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate Related Literature

Additional information on Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate

Professional Introduction to Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate (CAS No. 2248355-28-2)

Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate, with the CAS number 2248355-28-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrimidine family, a heterocyclic aromatic organic compound that plays a crucial role in the synthesis of various biologically active molecules. The presence of multiple functional groups, including an amino group, a methoxymethyl group, and a carboxylate group, makes this compound a versatile intermediate in the development of innovative therapeutic agents.

The structure of Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate is characterized by its pyrimidine core, which is a six-membered ring containing two nitrogen atoms. This core structure is highly valuable in medicinal chemistry due to its ability to mimic nucleic acid bases, making it a key component in the design of nucleoside analogs and other antiviral and anticancer agents. The tert-butyl group attached to the carboxylate moiety enhances the stability of the compound, facilitating its use in various synthetic pathways without degradation.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives for their potential therapeutic applications. One of the most promising areas of research involves the use of pyrimidine-based compounds in oncology. Studies have demonstrated that certain pyrimidine derivatives can selectively inhibit the growth of cancer cells by interfering with critical cellular processes such as DNA replication and transcription. Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate has been identified as a valuable precursor in this context, enabling the synthesis of novel compounds with enhanced cytotoxicity and reduced toxicity profiles.

Another significant application of this compound lies in its role as an intermediate in the synthesis of antiviral drugs. The pyrimidine scaffold is a common structural feature in many antiviral agents, particularly those designed to target RNA viruses such as HIV and hepatitis C. The methoxymethyl group in Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate provides a reactive site for further functionalization, allowing chemists to introduce additional pharmacophores that can improve drug efficacy and target specificity. Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against viral enzymes, making them promising candidates for further development.

The pharmaceutical industry has also explored the use of Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often overexpressed or mutated in cancer cells. By inhibiting specific kinases, it is possible to disrupt these pathways and induce apoptosis or cell cycle arrest. The pyrimidine core of this compound can be modified to target particular kinase domains, leading to the development of highly selective inhibitors with minimal off-target effects.

In addition to its applications in drug development, Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate has found utility in materials science and agrochemicals. Its unique structural features make it a valuable building block for synthesizing polymers and specialty chemicals. For instance, researchers have utilized this compound to create novel polymers with enhanced thermal stability and mechanical strength, which are useful in high-performance materials used in aerospace and automotive industries.

The agrochemical sector has also benefited from the versatility of Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. By targeting specific enzymes or receptors, these compounds can effectively control pests and diseases while minimizing environmental impact.

The synthesis of Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the pyrimidine ring. These methods ensure high yield and purity, which are essential for pharmaceutical applications where impurities can significantly affect drug efficacy and safety.

Recent advancements in computational chemistry have further enhanced the design and synthesis of pyrimidine derivatives like Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate. Molecular modeling techniques allow researchers to predict the biological activity of potential compounds before they are synthesized, saving time and resources by focusing on the most promising candidates. This approach has led to the discovery of several novel derivatives with improved pharmacological properties.

In conclusion, Tert-butyl 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylate (CAS No. 2248355-28-2) is a multifunctional compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, including antiviral agents, kinase inhibitors, polymers, and specialty chemicals. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is likely to grow even further.

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